molecular formula C11H13NO3 B1376422 3-(Benzylamino)oxetane-3-carboxylic acid CAS No. 1159738-31-4

3-(Benzylamino)oxetane-3-carboxylic acid

Cat. No.: B1376422
CAS No.: 1159738-31-4
M. Wt: 207.23 g/mol
InChI Key: KMSVJIAOOXCXQL-UHFFFAOYSA-N
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Description

3-(Benzylamino)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃. It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the benzylamino and carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Benzylamino)oxetane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes or other biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)oxetane-3-carboxylic acid
  • 3-(Phenylamino)oxetane-3-carboxylic acid
  • 3-(Methylamino)oxetane-3-carboxylic acid

Uniqueness

3-(Benzylamino)oxetane-3-carboxylic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in medicinal chemistry for the development of new drugs with specific biological activities .

Properties

IUPAC Name

3-(benzylamino)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVJIAOOXCXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737212
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159738-31-4
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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